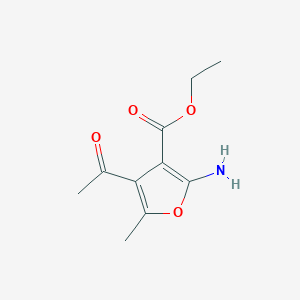

![molecular formula C29H24O12 B1622444 3,4,5-トリヒドロキシ-1,8-ビス(3,5,7-トリヒドロキシ-3,4-ジヒドロ-2H-クロメン-2-イル)ベンゾ[7]アヌレン-6-オン CAS No. 31701-93-6](/img/structure/B1622444.png)

3,4,5-トリヒドロキシ-1,8-ビス(3,5,7-トリヒドロキシ-3,4-ジヒドロ-2H-クロメン-2-イル)ベンゾ[7]アヌレン-6-オン

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

イソテアフラビンは、紅茶に含まれるポリフェノール化合物です。紅茶の葉におけるカテキン類の酵素的酸化によって生成されるテアフラビン類の一つです。 テアフラビン類には、イソテアフラビンが含まれ、抗酸化作用があることが知られており、紅茶の色と香りに貢献しています .

科学的研究の応用

Isotheaflavin has several scientific research applications, including:

作用機序

イソテアフラビンの作用機序は、その抗酸化作用を含んでいます。 イソテアフラビンは、フリーラジカルを捕捉し、細胞の酸化ストレスを軽減することによって作用します . イソテアフラビンの分子標的と関連する経路には、活性酸素種(ROS)の阻害、炎症と細胞生存に関連するシグナル伝達経路の調節などがあります .

生化学分析

Biochemical Properties

Isotheaflavin plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been identified as a potential inhibitor of coronavirus hemagglutinin-esterase, showing better binding energy compared to other compounds . This interaction is crucial as it can potentially inhibit the virus’s ability to bind to host cells, thereby preventing infection. Additionally, Isotheaflavin exhibits strong antioxidant properties, which help in neutralizing free radicals and reducing oxidative stress in cells .

Cellular Effects

Isotheaflavin has profound effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, Isotheaflavin has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest . It also affects the expression of genes involved in inflammation, thereby reducing inflammatory responses in cells . Furthermore, Isotheaflavin enhances cellular metabolism by promoting the activity of enzymes involved in energy production and detoxification processes .

Molecular Mechanism

The molecular mechanism of Isotheaflavin involves several binding interactions with biomolecules. It binds to specific sites on enzymes and proteins, leading to their inhibition or activation. For instance, Isotheaflavin inhibits the activity of hemagglutinin-esterase by binding to its active site, thereby preventing the virus from attaching to host cells . Additionally, Isotheaflavin modulates gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the expression of genes involved in cell growth, inflammation, and metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Isotheaflavin change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels . Long-term studies have shown that Isotheaflavin maintains its antioxidant and anti-inflammatory properties over time, but its efficacy may decrease due to gradual degradation . In vitro and in vivo studies have also demonstrated that Isotheaflavin can have long-term effects on cellular function, including sustained inhibition of cancer cell growth and prolonged reduction of inflammation .

Dosage Effects in Animal Models

The effects of Isotheaflavin vary with different dosages in animal models. At low doses, Isotheaflavin exhibits beneficial effects such as antioxidant activity and reduction of inflammation . At high doses, it can cause toxic or adverse effects, including liver damage and gastrointestinal disturbances . Threshold effects have been observed, where the beneficial effects of Isotheaflavin plateau at a certain dosage, and any further increase in dosage does not result in additional benefits .

Metabolic Pathways

Isotheaflavin is involved in several metabolic pathways. It interacts with enzymes and cofactors involved in the metabolism of flavonoids and other polyphenolic compounds . Isotheaflavin can affect metabolic flux by modulating the activity of key enzymes, leading to changes in the levels of metabolites involved in energy production, detoxification, and biosynthesis . Additionally, Isotheaflavin can influence the expression of genes encoding metabolic enzymes, thereby altering the overall metabolic profile of cells .

Transport and Distribution

Isotheaflavin is transported and distributed within cells and tissues through various mechanisms. It interacts with transporters and binding proteins that facilitate its uptake and distribution . Once inside the cells, Isotheaflavin can accumulate in specific compartments or organelles, depending on its interactions with targeting signals and post-translational modifications . This localization is crucial for its activity, as it allows Isotheaflavin to exert its effects in specific cellular contexts .

Subcellular Localization

The subcellular localization of Isotheaflavin is essential for its activity and function. It is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, Isotheaflavin can localize to the nucleus, where it interacts with transcription factors and other regulatory proteins to modulate gene expression . It can also accumulate in the mitochondria, where it enhances the activity of enzymes involved in energy production and detoxification . The precise localization of Isotheaflavin within cells is critical for its ability to exert its biochemical and cellular effects.

準備方法

イソテアフラビンは、カテキン類、特にエピカテキンと没食子酸没食子酸エステルを酵素的に酸化することによって合成できます。 このプロセスには、ポリフェノールオキシダーゼとペルオキシダーゼ酵素を用い、これらがカテキン類の酸化およびその後の二量化を触媒します . イソテアフラビンを含むテアフラビン類の工業的生産方法では、通常、緑茶から茶ポリフェノールを抽出し、その後、固定化されたポリフェノールオキシダーゼ系を用いて酵素的に酸化します .

化学反応の分析

イソテアフラビンは、次のような様々な化学反応を起こします。

これらの反応で用いられる一般的な試薬と条件には、ポリフェノールオキシダーゼ、ペルオキシダーゼ、および酵素活性を最適化するための制御されたpHと温度条件が含まれます . これらの反応から生成される主要な生成物は、紅茶の主要な色素であるテアフラビン類とテアルビギン類です .

科学的研究への応用

イソテアフラビンは、次のような様々な科学的研究への応用があります。

類似化合物との比較

イソテアフラビンは、テアフラビン、テアフラビン-3-没食子酸エステル、テアフラビン-3'-没食子酸エステルなどの他のテアフラビン類に似ています。 これらの化合物は、共通のベンゾトロポロンコア構造を共有していますが、没食子酸基の数と位置が異なります . イソテアフラビンは、その特異的な構造配向と、その独特な抗酸化作用と細胞毒性により特徴づけられます .

類似の化合物には、以下のようなものがあります。

- テアフラビン

- テアフラビン-3-没食子酸エステル

- テアフラビン-3'-没食子酸エステル

- テアフラビン-3,3'-ジ没食子酸エステル

- ネオテアフラビン

- テアフラベート

- テアフラビン酸

特性

CAS番号 |

31701-93-6 |

|---|---|

分子式 |

C29H24O12 |

分子量 |

564.5 g/mol |

IUPAC名 |

3,4,5-trihydroxy-8-[(2R,3S)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]-1-[(2R,3R)-3,5,7-trihydroxy-3,4-dihydro-2H-chromen-2-yl]benzo[7]annulen-6-one |

InChI |

InChI=1S/C29H24O12/c30-11-3-17(32)15-8-21(36)28(40-23(15)5-11)10-1-13-14(7-20(35)27(39)25(13)26(38)19(34)2-10)29-22(37)9-16-18(33)4-12(31)6-24(16)41-29/h1-7,21-22,28-33,35-37,39H,8-9H2,(H,34,38)/t21-,22+,28+,29+/m0/s1 |

InChIキー |

IPMYMEWFZKHGAX-XDPYCTQPSA-N |

SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC4=C(C(=C(C=C4C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O)C(=O)C(=C3)O)O |

異性体SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)[C@@H]5[C@@H](CC6=C(C=C(C=C6O5)O)O)O)O)O |

正規SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=O)C(=C4C(=C3)C(=CC(=C4O)O)C5C(CC6=C(C=C(C=C6O5)O)O)O)O)O |

製品の起源 |

United States |

Q1: What is isotheaflavin and how is it formed?

A1: Isotheaflavin is a polyphenolic pigment found in black tea. It is an isomer of theaflavin, another major black tea pigment. Isotheaflavin is formed during the enzymatic oxidation and dimerization of flavan-3-ols, specifically (-)-epicatechin and (-)-epigallocatechin, during the tea fermentation process [, , ].

Q2: Has isotheaflavin shown any promising biological activities?

A3: While research on isotheaflavin is still in its early stages, some studies indicate potential biological activity. For instance, isotheaflavin-3′-O-gallate, a gallated derivative of isotheaflavin, has demonstrated notable binding affinity to the main protease (3CLpro) of SARS-CoV-2 in silico, suggesting its potential as an antiviral agent []. Further research is needed to confirm these findings and explore its effectiveness in vivo.

Q3: How does the structure of isotheaflavin compare to other theaflavins, and how does this affect their formation?

A4: Theaflavins, including isotheaflavin, differ in the position and number of galloyl groups attached to their core structure. These structural variations significantly impact their formation during tea fermentation. For example, the presence of a galloyl group at the 3-position of the flavan-3-ol precursor is crucial for theaflavin formation. Moreover, the configuration of the flavan-3-ol precursor at the 2,3-position (cis vs. trans) influences the yield of different theaflavin isomers [].

Q4: Are there any studies on the cytotoxic activity of isotheaflavin or its derivatives?

A5: While information specifically on isotheaflavin is limited, research on theaflavin digallates, closely related compounds, suggests potential cytotoxic activity against cancer cells. One study investigated the effects of theaflavin digallates extracted from black tea on Chinese Hamster Ovary cells (CHOK1) and Rat Glioma cells (C-6), revealing cytotoxic effects in both cell lines [, ]. This finding highlights the need for further investigation into the potential anticancer properties of isotheaflavin and its derivatives.

Q5: What methods are used to analyze and characterize isotheaflavin?

A6: Isotheaflavin can be isolated from black tea using solvent extraction followed by various chromatographic techniques, including Sephadex LH-20 chromatography []. Its structural characterization involves spectroscopic methods like 1D and 2D NMR spectroscopy, which help elucidate the compound's structure and confirm its identity [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Diethyl 2-[(carbamoylamino)methylidene]propanedioate](/img/structure/B1622378.png)